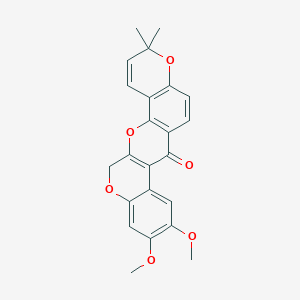

Dehydrodeguelin

Overview

Description

Dehydrodeguelin is a naturally occurring compound found in several plants and has been identified as a major active ingredient with potential anti-tumor properties. It is known to interact with various molecular targets and exerts its effects at the nanomolar level, inducing cell apoptosis and inhibiting tumor cell multiplication and malignant transformation . Dehydrodeguelin has been studied for its anti-proliferative properties in various cell types, including colon cancer cells, where it was found to suppress growth by inducing apoptosis and cell cycle arrest .

Synthesis Analysis

The total synthesis of (-)-deguelin has been achieved through an iterative pyran-ring formation strategy, highlighting the complexity of its molecular structure. This synthesis involves anionic addition and palladium-catalyzed arylation steps . Another approach to synthesizing (±)-deguelin involves thermal rearrangement of specific ethers, leading to the formation of dehydrodeguelin . These synthetic strategies are crucial for producing deguelin in quantities sufficient for further research and potential therapeutic use.

Molecular Structure Analysis

Deguelin's molecular structure allows it to interact with proteins involved in the cancer cell signaling pathway. Computational approaches, including in silico studies, docking simulations, and molecular dynamics, have been used to explore the interactions of deguelin and its derivatives with Cyclin D1 and Cyclin E, which are key proteins in cell cycle control . These studies provide insights into the molecular basis of deguelin's anti-cancer effects.

Chemical Reactions Analysis

Deguelin's chemical reactivity is significant in its role as an inhibitor of various biological pathways. It has been shown to suppress NF-κB activation induced by carcinogens, tumor promoters, growth factors, and inflammatory stimuli. This suppression occurs through the inhibition of IκBα kinase activation, leading to a cascade of effects that ultimately down-regulate gene products involved in cell survival, proliferation, and invasion .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of dehydrodeguelin are not detailed in the provided papers, its biological properties suggest it is a lipophilic molecule capable of crossing cell membranes to exert its effects intracellularly. Its interactions with molecular targets and the subsequent biological responses indicate that dehydrodeguelin has a specific affinity for proteins involved in cell cycle regulation and apoptosis pathways .

Scientific Research Applications

Agriculture

- Summary of Application : Dehydrodeguelin is found in the Tubli plant (Derris elliptica), which is used as an organic pesticide . This contributes to the sustainability of agriculture because it has no adverse effects on the environment .

- Methods of Application : The use of botanical pesticides like Tubli plant crude extracts is one of the practical methods for farmers who are not capable to incur the expensive commercial pesticides . Some studies revealed that the application of Tubli plants enhanced farmers’ productivity of farms and the profitability of their income .

- Results or Outcomes : The most strong and effective pesticidal property of Tubli plant is rotenone, which controlled various pests . This had been cultivated and used as an organic pesticide all over the world .

Pest Control

- Summary of Application : Eleocharis dulcis peel extract (EDPE), a new botanical insecticide, was investigated for its active compositions against several agricultural aphids . One of the identified compounds was 6a, 12a-dehydrodeguelin .

- Methods of Application : In the pot culture assay, the aphicidal effects of 25% EDPE soluble liquid (SL) at a concentration of 0.016% were tested .

- Results or Outcomes : The results showed that the EDPE had high insecticidal activity against Sitobion avenae, Aphis gossypii, Megoura crassicauda, and Acyrthosiphon pisum, with the half lethal concentration (LC50) values of 95.92, 81.04, 140.31, and 255.73 mg/L after 48 h treatment .

Anti-Cancer Activity

- Specific Scientific Field : Oncology

- Summary of Application : Deguelin displays anti-cancer activity by inhibiting the growth of pre-cancerous and cancerous cells . It’s particularly effective for lung cancer .

- Methods of Application : The specific methods of application or experimental procedures would depend on the type of cancer being treated and the stage of the disease. Generally, it involves administering Deguelin to the patient in a controlled manner .

- Results or Outcomes : The outcomes of using Deguelin in cancer treatment have been promising, with it effectively inhibiting the growth of cancerous cells .

Parkinson’s Disease Research

- Specific Scientific Field : Neurology

- Summary of Application : Research has shown a correlation between intravenous deguelin and Parkinson’s disease in rats . The study does not suggest that deguelin exposure is responsible for Parkinson’s disease in humans, but is consistent with the belief that chronic exposure to environmental toxins can increase the likelihood of the disease .

- Methods of Application : In the study, deguelin was administered intravenously to rats .

- Results or Outcomes : The results showed a correlation between deguelin exposure and Parkinson’s disease in rats .

Safety And Hazards

properties

IUPAC Name |

17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQVFILFHVPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188217 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrodeguelin | |

CAS RN |

3466-23-7 | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(13H)-one, 9,10-dimethoxy-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

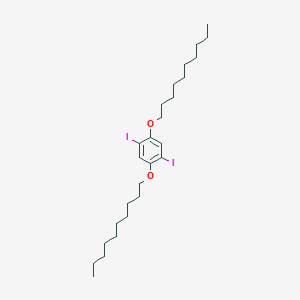

Retrosynthesis Analysis

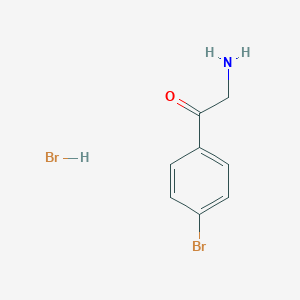

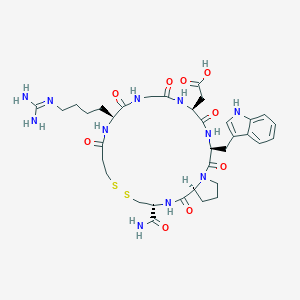

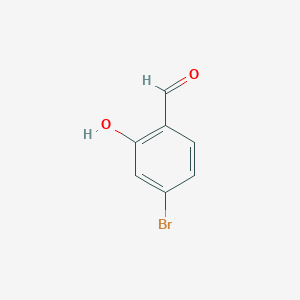

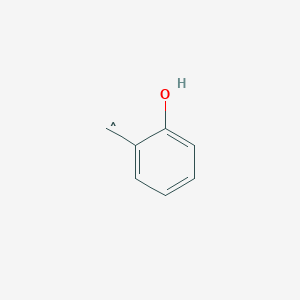

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)

![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)